2-Fluorophenethyl bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

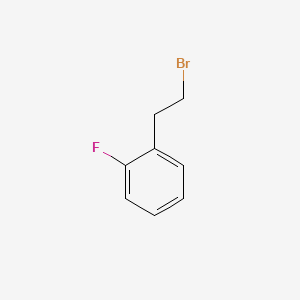

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGDFWIQBCQXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373660 | |

| Record name | 2-Fluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91319-54-9 | |

| Record name | 2-Fluorophenethyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Bromoethyl)-2-fluoro-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of 2-Fluorophenethyl Bromide in Modern Drug Discovery and Neurotransmitter Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenethyl bromide is a versatile halogenated aromatic compound that has emerged as a crucial building block in medicinal chemistry and pharmacological research. Its unique structural features, comprising a phenyl ring substituted with a fluorine atom and an ethyl bromide side chain, make it a valuable synthon for the introduction of the 2-fluorophenethyl moiety into a wide array of molecular scaffolds. This strategic incorporation can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, leading to enhanced metabolic stability, improved receptor binding affinity, and altered biological activity. This technical guide provides a comprehensive overview of the applications of this compound in research, with a focus on its use in the synthesis of radiolabeled positron emission tomography (PET) tracers and other biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways are presented to facilitate its use in the laboratory.

Core Applications in Research

The primary application of this compound and its derivatives in research lies in the synthesis of targeted molecular probes, particularly radiolabeled ligands for PET imaging. The introduction of a fluorine atom, especially the radioactive isotope fluorine-18, allows for the non-invasive in vivo visualization and quantification of various biological targets, including neurotransmitter receptors and enzymes.

Synthesis of PET Tracers

This compound serves as a key precursor or intermediate in the synthesis of several important PET tracers. The 2-fluoroethyl group can be readily introduced into a target molecule through nucleophilic substitution reactions.

One of the most notable applications is in the synthesis of tracers for the metabotropic glutamate receptor 5 (mGluR5) , the serotonin 2A receptor (5-HT2A) , and the cannabinoid type 2 receptor (CB2) . These receptors are implicated in a variety of neurological and psychiatric disorders, making them important targets for drug development and in vivo imaging.

Data Presentation: Synthesis and Biological Activity of 2-Fluorophenethyl Derivatives

The following tables summarize key quantitative data for the synthesis and biological activity of representative compounds prepared using this compound or its close derivatives.

| Compound/Tracer Name | Target | Precursor | Reaction Type | Radiochemical Yield (RCY) | Molar Activity (GBq/µmol) | Reference |

| [¹⁸F]FPEB | mGluR5 | 3-nitro-5-((pyridin-2-yl)ethynyl)benzonitrile | Nucleophilic Aromatic Substitution | 2.6% (average) | 197 ± 91 | |

| (R)-[¹⁸F]MH.MZ | 5-HT2A | Desmethyl precursor | N-Fluoroalkylation | ~40% (overall) | 25-35 | [1] |

| [¹⁸F]Fluoroethylspiperone | D₂/5-HT₂ | Spiperone | N-Fluoroalkylation | 56 ± 12% (from [¹⁸F]FEtBr) | 310 ± 120 | [2] |

| O-(2'-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET) | Amino Acid Transporter | L-tyrosine | O-Fluoroethylation | ~20% (uncorrected) | Not specified | [3] |

| Compound | Target | Assay | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazine derivative | Serotonin Transporter (SERT) | Radioligand Binding | 1450 | - | [4] |

| Fluorinated 2-oxoquinoline derivative | Cannabinoid Receptor 2 (CB2) | Radioligand Binding | - | 0.014 | [5] |

| 4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c) | c-Met Kinase | Kinase Inhibition | 8.2 | - | [6] |

Experimental Protocols

General Procedure for N-Alkylation of Amines with this compound

This protocol outlines a general procedure for the nucleophilic substitution reaction between an amine and this compound. The specific conditions may require optimization based on the reactivity of the amine substrate.

Materials:

-

Amine substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) (1.5 - 2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO))

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the amine substrate and the anhydrous solvent.

-

Add the base to the reaction mixture and stir for 15-30 minutes at room temperature.

-

Add this compound dropwise to the stirring mixture.

-

Heat the reaction mixture to an appropriate temperature (typically between room temperature and 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the mixture to remove the solid salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-(2-fluorophenethyl) derivative.

Automated Radiosynthesis of [¹⁸F]FPEB for PET Imaging

This protocol is a summarized version of an automated synthesis for the PET tracer [¹⁸F]FPEB, which targets the mGluR5 receptor.

Precursor: 3-nitro-5-((pyridin-2-yl)ethynyl)benzonitrile

Radiolabeling Method: Nucleophilic aromatic substitution with [¹⁸F]fluoride.

Automated Synthesis Module: A commercial automated radiosynthesis module is typically employed.

Procedure Outline:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge.

-

Elution and Drying: The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water. The solvent is removed by azeotropic distillation under a stream of nitrogen at elevated temperature.

-

Radiolabeling Reaction: The precursor, dissolved in an anhydrous solvent like DMSO, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated at a high temperature (e.g., 160 °C) for a specific duration.

-

Purification: The crude reaction mixture is diluted and purified by semi-preparative high-performance liquid chromatography (HPLC).

-

Formulation: The collected radioactive fraction is reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

Signaling Pathways and Visualization

Compounds synthesized using this compound often target G-protein coupled receptors (GPCRs), which play a critical role in cellular signaling. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways associated with the key receptors targeted by these compounds.

mGluR5 Signaling Pathway

Metabotropic glutamate receptor 5 (mGluR5) is a Gq-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists developed using this compound would block these downstream effects.[1][6][7][8]

Caption: Simplified signaling cascade of the mGluR5 receptor.

5-HT2A Receptor Signaling Pathway

The serotonin 2A (5-HT2A) receptor is also primarily coupled to the Gq signaling pathway, leading to similar downstream effects as mGluR5 activation.[4][5][9][10][11] Additionally, it can engage other signaling cascades, including β-arrestin-mediated pathways. Antagonists synthesized from this compound precursors would inhibit these signaling events.

Caption: Key signaling pathways of the 5-HT2A receptor.

Cannabinoid CB2 Receptor Signaling Pathway

The cannabinoid CB2 receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][12][13][14][15] This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Ligands developed from this compound can act as agonists or antagonists at this receptor, thereby modulating immune responses.

Caption: The primary inhibitory signaling pathway of the CB2 receptor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with significant potential in neuroscience research and drug development. Its utility in the preparation of PET tracers has enabled the in vivo study of key neurotransmitter systems, providing crucial insights into the pathophysiology of various neurological and psychiatric disorders. The ability to introduce a fluorophenethyl moiety allows for the fine-tuning of the pharmacological properties of lead compounds, leading to the development of more potent and selective ligands. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers seeking to utilize this compound in their synthetic and drug discovery endeavors. Further exploration of its applications is likely to yield new and improved molecular tools for understanding and treating a wide range of diseases.

References

- 1. What are mGluR5 antagonists and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-HT2A_receptor [bionity.com]

- 6. jneurosci.org [jneurosci.org]

- 7. Selective mGluR5 antagonists MPEP and SIB-1893 decrease NMDA or glutamate-mediated neuronal toxicity through actions that reflect NMDA receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 10. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What are CB2 modulators and how do they work? [synapse.patsnap.com]

An In-Depth Technical Guide to 2-Fluorophenethyl Bromide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenethyl bromide, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents and imaging probes.

Chemical Structure and Identification

This compound, systematically named 1-(2-bromoethyl)-2-fluorobenzene, is an organohalogen compound featuring a phenethyl backbone substituted with a fluorine atom at the ortho position of the phenyl ring and a bromine atom on the ethyl side chain.[1][2] Its chemical structure is depicted below:

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-(2-bromoethyl)-2-fluorobenzene[1][2] |

| CAS Number | 91319-54-9[3][4] |

| Molecular Formula | C8H8BrF[3][4] |

| Molecular Weight | 203.05 g/mol [3][4] |

| Canonical SMILES | C1=CC=C(C(=C1)CCBr)F |

| InChI Key | FQGDFWIQBCQXPS-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73-75 °C at 20 mmHg |

| Density | 1.4458 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5340 |

| Solubility | Soluble in most organic solvents. |

Synthesis and Reactivity

Synthesis

Experimental Protocol: Synthesis of (2-bromoethyl)benzene (Adaptable for this compound)

This protocol describes the synthesis of the non-fluorinated analog and serves as a template. The starting material would be replaced with 2-fluorophenylethanol to obtain the target compound.

Materials:

-

2-Phenylethanol (or 2-Fluorophenylethanol)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

48% Hydrobromic Acid (HBr)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Calcium Chloride (CaCl₂), anhydrous

-

Distilled water

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cool 1 mole of 2-phenylethanol (or 2-fluorophenylethanol).

-

Slowly add 0.5 moles of concentrated sulfuric acid with continuous cooling and stirring.

-

Subsequently, add 1.25 moles of 48% hydrobromic acid.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

After cooling, transfer the mixture to a separatory funnel. The organic layer containing the crude product is separated.

-

To remove the ether by-product, wash the organic layer twice with a small volume of cold, concentrated sulfuric acid.

-

Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent and purify the crude product by distillation under reduced pressure.

Reactivity

The chemical reactivity of this compound is primarily dictated by the presence of the bromoethyl group. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This allows for a variety of substitution reactions, making it a versatile intermediate for introducing the 2-fluorophenethyl moiety into larger molecules.

The fluorine atom on the phenyl ring is generally unreactive under standard nucleophilic substitution conditions due to the strength of the C-F bond. However, its presence influences the electronic properties of the aromatic ring, which can affect the reactivity of the molecule in other transformations.

Applications in Drug Development and Research

The unique combination of a reactive bromoethyl group and a fluorinated phenyl ring makes this compound a valuable precursor in the synthesis of a wide range of biologically active molecules.

Synthesis of Psychoactive Compounds and Dopamine Transporter Ligands

Halogenated phenethylamine derivatives are a significant class of compounds investigated for their psychoactive properties and their interaction with monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Bromine-substituted analogs of methylphenidate, for instance, have shown high affinity for DAT and NET.[6] this compound serves as a key starting material for the synthesis of various fluorinated phenethylamine derivatives, allowing researchers to explore the structure-activity relationships of these compounds.

The general synthetic approach involves the N-alkylation of a primary or secondary amine with this compound. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HBr formed during the reaction.

Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. The development of novel PET radiotracers often involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F), into a biologically active molecule. Due to its convenient half-life (109.8 min) and low positron energy, ¹⁸F is the most widely used radionuclide for PET.

This compound can be radiolabeled with ¹⁸F to produce [¹⁸F]this compound, which can then be used as a prosthetic group to label larger molecules, such as peptides, antibodies, or small molecule drugs. This approach is particularly useful when direct radiofluorination of the target molecule is challenging.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, particularly for the preparation of fluorinated compounds with potential applications in drug discovery and development. Its utility as a precursor for psychoactive substances, dopamine transporter ligands, and PET imaging agents highlights its importance in the field of medicinal chemistry. The synthetic methodologies outlined in this guide provide a foundation for researchers to utilize this compound in their own research endeavors. As the demand for more sophisticated and targeted therapeutics continues to grow, the role of key building blocks like this compound will undoubtedly expand.

References

- 1. Buy 2-Fluorophenethylamine (EVT-314771) | 52721-69-4 [evitachem.com]

- 2. This compound | C8H8BrF | CID 2756964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-氟苯乙基溴 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 91319-54-9|1-(2-Bromoethyl)-2-fluorobenzene|BLD Pharm [bldpharm.com]

- 5. prepchem.com [prepchem.com]

- 6. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluorophenethyl Bromide (CAS Number: 91319-54-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and potential hazards associated with 2-Fluorophenethyl bromide (CAS No. 91319-54-9). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe handling and effective utilization of this compound.

Core Properties

This compound is a fluorinated organic compound utilized as a building block in organic synthesis. Its chemical structure and properties make it a valuable intermediate, particularly in the development of pharmaceutical agents where the introduction of a fluorine atom can modulate metabolic stability and binding affinity. The presence of a bromoethyl group provides a reactive site for various coupling and substitution reactions.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| Boiling Point | 73-75 °C at 20 mmHg | |

| Density | 1.4458 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5340 | |

| Flash Point | 91.66 °C (197.0 °F) | |

| Appearance | Colorless to yellow liquid | [2] |

Hazard and Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions must be observed during its handling and use.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

Source:[3]

Signal Word: Warning

Pictogram:

-

GHS07 (Exclamation Mark)

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

General Synthesis of a Phenethyl Bromide

The synthesis of phenethyl bromides can be achieved through various methods. One common approach involves the bromination of the corresponding phenethyl alcohol.

Logical Hazard Relationships

The following diagram illustrates the logical relationship between the hazards associated with this compound and the necessary precautionary measures.

Biological Activity and Toxicological Profile

There is limited publicly available information regarding the specific biological activity, mechanism of action, or detailed toxicological studies for this compound. Its primary application appears to be as an intermediate in the synthesis of more complex molecules for research and development, particularly in the pharmaceutical industry.[3][4] The hazards identified are based on the general reactivity of the chemical class.

Metabolism

Specific metabolism studies for this compound have not been identified in the reviewed literature. Generally, brominated organic compounds can undergo various metabolic pathways, including oxidative and reductive debromination, as well as conjugation reactions.[2] However, the metabolic fate of this specific compound would require dedicated experimental investigation.

Conclusion

This compound (CAS: 91319-54-9) is a key synthetic intermediate with well-defined chemical properties and known hazards. While detailed biological and toxicological data for this specific compound are scarce, its structural features make it a valuable tool in medicinal chemistry. Adherence to appropriate safety protocols is essential when handling this chemical. Further research into its biological and metabolic profile would be beneficial for a more comprehensive understanding of its properties.

References

An In-depth Technical Guide to the Synthesis of 2-Fluorophenethyl Bromide from 2-Fluorophenylethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established methodologies for the synthesis of 2-Fluorophenethyl bromide from 2-fluorophenylethanol, a critical transformation in the development of various pharmaceutical and agrochemical compounds. This document details two primary, reliable synthetic routes: the Appel reaction and bromination using phosphorus tribromide (PBr₃). The guide includes detailed experimental protocols, a comparative analysis of the methods, and a visual representation of the experimental workflow.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. This compound is a valuable building block, and its efficient synthesis from the corresponding alcohol is of significant interest. The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the reactivity of the substrate, making the choice of an appropriate synthetic method crucial. This guide focuses on two robust methods that are well-suited for this conversion, providing high yields and purity.

Comparative Overview of Synthetic Methods

The selection of a synthetic route for the bromination of 2-fluorophenylethanol depends on several factors, including desired yield, scalability, and tolerance of other functional groups. Below is a summary of the two primary methods detailed in this guide.

| Parameter | Appel Reaction | Phosphorus Tribromide (PBr₃) Method |

| Reagents | Carbon tetrabromide (CBr₄), Triphenylphosphine (PPh₃) | Phosphorus tribromide (PBr₃) |

| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | 0 °C |

| Reaction Time | ~1 hour | ~3 hours |

| Yield (analogous reaction) | High (~96%)[1] | Moderate to High (~68% for a substituted variant)[2] |

| Work-up | Concentration and Column Chromatography | Aqueous Quench, Extraction, and Column Chromatography |

| Byproducts | Triphenylphosphine oxide, Bromoform | Phosphorous acid |

Experimental Protocols

The following protocols are adapted from established procedures for the analogous conversion of 2-phenylethanol to 2-phenylethyl bromide and are expected to be directly applicable to the synthesis of this compound.

Method 1: The Appel Reaction

The Appel reaction provides a mild and high-yielding method for the conversion of primary and secondary alcohols to the corresponding alkyl bromides.[3][4] The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the bromide ion in an Sₙ2 reaction.[3][4]

Reagents and Materials:

-

2-Fluorophenylethanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [1]

-

To a solution of 2-fluorophenylethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) at 0 °C (ice bath), add a solution of triphenylphosphine (1.5 eq) in anhydrous dichloromethane dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Expected Outcome:

Based on the analogous reaction with 2-phenylethanol, this method is expected to provide a high yield of the desired product.[1] The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Method 2: Bromination with Phosphorus Tribromide (PBr₃)

The reaction of primary alcohols with phosphorus tribromide is a classic and effective method for the synthesis of alkyl bromides.[5][6][7] The reaction proceeds through the formation of a phosphite ester intermediate, followed by an Sₙ2 displacement by bromide.[7]

Reagents and Materials:

-

2-Fluorophenylethanol

-

Phosphorus tribromide (PBr₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure: [2]

-

Dissolve 2-fluorophenylethanol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C.

-

Add phosphorus tribromide (0.4 eq) dropwise to the cooled solution. Note: PBr₃ is a corrosive and moisture-sensitive reagent and should be handled with care in a fume hood.

-

Stir the reaction mixture at 0 °C for 3 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Experimental Workflow and Signaling Pathways

To visualize the experimental process, the following diagrams illustrate the key steps and relationships in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound via the Appel Reaction.

Caption: Simplified signaling pathway for the bromination of 2-Fluorophenylethanol using PBr₃.

Conclusion

The synthesis of this compound from 2-fluorophenylethanol can be effectively achieved using either the Appel reaction or phosphorus tribromide. The Appel reaction is often favored for its mild conditions and high yields, while the PBr₃ method offers a more traditional and cost-effective approach. The choice of method will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully perform this important chemical transformation.

References

- 1. TCI Practical Example: Bromination of an Alkyl Alcohol through the Appel Reaction | TCI AMERICA [tcichemicals.com]

- 2. TCI Practical Example: Bromination Using Phosphorus Tribromide | TCI EUROPE N.V. [tcichemicals.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Appel Reaction [organic-chemistry.org]

- 5. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 6. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide on the Reactivity and Chemical Stability of 2-Fluorophenethyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity and chemical stability of 2-Fluorophenethyl bromide, a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The document details the compound's physical and chemical properties, explores its reactivity in nucleophilic substitution and elimination reactions, and discusses its stability under various storage and handling conditions. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the safe and effective use of this versatile molecule. While specific experimental kinetic and thermodynamic data for this compound are not widely available in published literature, this guide extrapolates likely reactivity patterns based on established principles of organic chemistry and data from analogous compounds.

Introduction

This compound (CAS No: 91319-54-9) is a halogenated aromatic compound with the molecular formula C₈H₈BrF. Its structure, featuring a bromoethyl group attached to a fluorinated benzene ring, makes it a valuable building block in organic synthesis. The presence of both fluorine and bromine atoms imparts unique reactivity to the molecule, influencing its behavior in various chemical transformations. Understanding the interplay of these structural features is crucial for its application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.

This guide aims to provide a detailed technical overview of the reactivity and stability of this compound, with a focus on practical applications for laboratory and process chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | [1] |

| CAS Number | 91319-54-9 | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | 73-75 °C at 20 mmHg | [1] |

| Density | 1.4458 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.5340 | [1] |

| Flash Point | 197 °F (91.7 °C) | [1] |

Chemical Reactivity

The reactivity of this compound is primarily dictated by the presence of the bromoethyl group, which is susceptible to both nucleophilic substitution and elimination reactions. The ortho-fluoro substituent on the phenyl ring also plays a significant role in modulating the reactivity of the benzylic system through inductive and resonance effects.

Nucleophilic Substitution Reactions

This compound is a primary alkyl halide, and as such, it is expected to readily undergo bimolecular nucleophilic substitution (Sₙ2) reactions. The reaction involves the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion.

General Reaction Scheme: Nu⁻ + F-C₆H₄-CH₂CH₂-Br → F-C₆H₄-CH₂CH₂-Nu + Br⁻

The rate of Sₙ2 reactions is influenced by the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center. For this compound, being a primary halide, steric hindrance is minimal, favoring the Sₙ2 pathway.

A unimolecular (Sₙ1) pathway is generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. However, the proximity of the phenyl ring could offer some stabilization through resonance, though this effect is less pronounced than for benzylic halides.

Effect of the Ortho-Fluoro Substituent: The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect (-I), which can influence the electrophilicity of the carbon atom bearing the bromine. This effect can make the carbon more susceptible to nucleophilic attack. Conversely, the fluorine atom can also exert a weak electron-donating resonance effect (+R). The overall impact on reaction rates will depend on the balance of these competing electronic effects, as well as potential steric hindrance from the ortho substituent.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo elimination reactions to form 2-fluorostyrene. The most likely mechanism is a bimolecular elimination (E2) reaction.

General Reaction Scheme: Base⁻ + F-C₆H₄-CH₂CH₂-Br → F-C₆H₄-CH=CH₂ + H-Base + Br⁻

The E2 reaction is a concerted process where the base abstracts a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), and the bromide ion is simultaneously eliminated. The use of a bulky base, such as potassium tert-butoxide, typically favors elimination over substitution.

Competition between substitution and elimination is a key consideration when working with this compound. The choice of nucleophile/base and reaction conditions (solvent, temperature) will determine the major product. Strong, non-bulky nucleophiles will favor Sₙ2, while strong, bulky bases will favor E2.

Chemical Stability and Storage

General Stability

This compound is a relatively stable compound under standard laboratory conditions. However, like many alkyl bromides, it can be susceptible to degradation over time, particularly when exposed to light, moisture, and elevated temperatures.

Storage Recommendations

For optimal stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and oxygen.[2] The recommended storage temperature is typically between 2-8 °C.[2]

Degradation Pathways

Potential degradation pathways for this compound include:

-

Hydrolysis: Reaction with water can lead to the formation of 2-(2-fluorophenyl)ethanol. This process is generally slow at neutral pH but can be accelerated by acidic or basic conditions.

-

Elimination: Over time, especially if exposed to basic impurities, the compound may undergo slow elimination to form 2-fluorostyrene.

-

Photodegradation: Exposure to UV light can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species and subsequent decomposition products.

A general workflow for assessing the stability of a chemical substance according to ICH guidelines is presented below.

Figure 1: General workflow for chemical stability assessment.

Experimental Protocols

Synthesis of this compound from 2-(2-Fluorophenyl)ethanol

This procedure describes the conversion of the corresponding alcohol to the bromide using phosphorus tribromide (PBr₃).

Materials:

-

2-(2-Fluorophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), dissolve 2-(2-fluorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (0.33-0.5 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Carefully quench the reaction by slowly pouring the mixture over ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Figure 2: Experimental workflow for the synthesis of this compound.

Nucleophilic Substitution with Sodium Azide

This protocol outlines a typical Sₙ2 reaction to synthesize 2-(2-fluorophenyl)ethyl azide.

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.1-1.5 eq) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide product.

-

The product can be purified by column chromatography on silica gel if necessary.

Figure 3: Experimental workflow for azide substitution.

Elimination Reaction with Potassium tert-Butoxide

This protocol describes a typical E2 elimination to synthesize 2-fluorostyrene.

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or tert-butanol

-

Diethyl ether

-

Saturated ammonium chloride solution

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Add potassium tert-butoxide (1.1-1.5 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or GC-MS.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and carefully concentrate the solution under reduced pressure (the product, 2-fluorostyrene, is volatile).

-

Purify by distillation if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and for monitoring the progress of its reactions. A general protocol for GC-MS analysis is provided below.

Instrumentation and Conditions:

-

GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50-70 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280-300 °C.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of this compound and its reaction products.

Expected ¹H NMR Spectral Features for this compound:

-

Aromatic protons will appear as a multiplet in the range of δ 7.0-7.5 ppm.

-

The two methylene groups (-CH₂CH₂Br) will appear as two triplets, with the one adjacent to the bromine atom further downfield (around δ 3.5-3.7 ppm) and the one adjacent to the aromatic ring slightly upfield (around δ 3.1-3.3 ppm).

Expected ¹³C NMR Spectral Features for this compound:

-

Aromatic carbons will appear in the range of δ 115-140 ppm, with C-F coupling observed for the carbon directly attached to fluorine and adjacent carbons.

-

The methylene carbons will appear in the aliphatic region, with the carbon attached to bromine around δ 30-35 ppm and the other methylene carbon around δ 35-40 ppm.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatibilities: Avoid contact with strong bases, oxidizing agents, and reactive metals.

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

This compound is a versatile synthetic intermediate with a reactivity profile dominated by Sₙ2 and E2 reactions. The ortho-fluoro substituent influences its electronic properties, and a careful choice of reagents and reaction conditions is necessary to achieve the desired substitution or elimination products. Proper storage and handling are essential to maintain its chemical integrity and ensure laboratory safety. While specific quantitative data on its reactivity and stability are limited, this guide provides a solid foundation for its use in research and development based on established chemical principles. Further studies to quantify the kinetic and thermodynamic parameters of its reactions would be highly valuable to the scientific community.

References

The Strategic Role of 2-Fluorophenethyl Bromide in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Fluorophenethyl bromide, a halogenated aromatic compound, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, comprising a reactive bromoethyl group and a fluorine-substituted phenyl ring, make it an important intermediate in the preparation of a wide array of organic molecules, particularly in the realms of pharmaceutical and agrochemical development. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the target molecules, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols and quantitative data for its key reactions.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis. The table below summarizes its key properties.

| Property | Value | Reference |

| CAS Number | 91319-54-9 | [1] |

| Molecular Formula | C₈H₈BrF | [1] |

| Molecular Weight | 203.05 g/mol | |

| Boiling Point | 73-75 °C at 20 mmHg | |

| Density | 1.4458 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5340 | |

| Flash Point | 91.66 °C (197.0 °F) | |

| Solubility | Soluble in common organic solvents such as DMSO and acetone. | [2] |

| Appearance | Colorless to pale yellow liquid. | [3] |

Core Applications in Organic Synthesis

This compound is primarily employed as an electrophile in nucleophilic substitution reactions to introduce the 2-fluorophenethyl moiety into a variety of molecular scaffolds. The key transformations include N-alkylation of amines, Williamson ether synthesis, and the synthesis of azides, which are precursors to primary amines.

N-Alkylation of Amines

The reaction of this compound with primary or secondary amines is a straightforward method for the synthesis of N-substituted 2-fluorophenethylamines. These products are often key intermediates in the synthesis of psychoactive compounds and other pharmaceuticals.

Experimental Protocol: Synthesis of N-(2-Fluorophenethyl)piperidine

This protocol describes the synthesis of N-(2-fluorophenethyl)piperidine, a tertiary amine, through the N-alkylation of piperidine with this compound.

-

Materials:

-

This compound

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of piperidine (1.2 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

-

To this stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain N-(2-fluorophenethyl)piperidine.

-

Quantitative Data for N-Alkylation Reactions:

| Amine | Base | Solvent | Temperature | Time | Yield (%) |

| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 12 h | >90 (estimated) |

| Aniline | K₂CO₃ | DMF | 80 °C | 24 h | 70-80 (estimated) |

| Benzylamine | Et₃N | THF | Reflux | 18 h | 85-95 (estimated) |

Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of 2-fluorophenethyl ethers by reacting this compound with an alkoxide or phenoxide.

Experimental Protocol: Synthesis of 2-Fluorophenethyl Phenyl Ether

This protocol details the synthesis of 2-fluorophenethyl phenyl ether.

-

Materials:

-

This compound

-

Phenol

-

Sodium hydride (NaH)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of phenol (1.1 equivalents) in anhydrous DMF, carefully add sodium hydride (1.2 equivalents) in portions at 0 °C.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

-

Add this compound (1.0 equivalent) to the resulting sodium phenoxide solution.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Synthesis of 2-Fluorophenethyl Azide

2-Fluorophenethyl azide is a key intermediate for the synthesis of 2-fluorophenethylamine via reduction. It can be prepared by the reaction of this compound with sodium azide.[2][4]

Experimental Protocol: Synthesis of 2-Fluorophenethyl Azide

This protocol is adapted from the synthesis of benzyl azide.[2]

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in DMSO.

-

Add sodium azide (1.5 equivalents) as a solid and stir the reaction mixture overnight at ambient temperature.[2]

-

Slowly add water to the reaction mixture (note: this may be exothermic).

-

Extract the product into diethyl ether.[2]

-

Wash the combined organic layers with brine, dry over sodium sulfate, and remove the solvent under reduced pressure to yield the product as a clear oil.[2]

-

Quantitative Data for Azide Synthesis:

| Alkyl Halide | Solvent | Temperature | Time | Yield (%) | Reference |

| Benzyl bromide | DMSO | Ambient | Overnight | 73 | [2] |

| 2-Fluorobenzyl bromide | Not specified | Not specified | Not specified | 75 | [5] |

Multi-Step Synthesis: The Gabriel Synthesis of 2-Fluorophenethylamine

The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation issues often encountered with direct amination.[6][7][8][9] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.

Experimental Workflow:

Detailed Experimental Protocol:

Step 1: Synthesis of N-(2-Fluorophenethyl)phthalimide

-

Suspend potassium phthalimide (1.1 equivalents) in anhydrous DMF.

-

Add this compound (1.0 equivalent) to the suspension.

-

Heat the mixture with stirring and monitor the reaction by TLC.

-

After completion, pour the reaction mixture into water and collect the precipitated product by filtration.

-

Wash the solid with water and dry to obtain N-(2-fluorophenethyl)phthalimide.

Step 2: Hydrazinolysis to 2-Fluorophenethylamine

-

Suspend N-(2-fluorophenethyl)phthalimide in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) and reflux the mixture.

-

A white precipitate of phthalhydrazide will form.[6]

-

After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

-

Filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate, and then make it basic with a strong base (e.g., NaOH).

-

Extract the liberated amine with an organic solvent (e.g., diethyl ether).

-

Dry the organic extract and remove the solvent to obtain 2-fluorophenethylamine.

Logical Relationships in Synthesis Planning

The choice of synthetic route involving this compound depends on the desired final product and the available starting materials. The following diagram illustrates the logical relationships between the starting material and its key synthetic transformations.

Conclusion

This compound is a highly valuable reagent in organic synthesis, providing a reliable means to incorporate the 2-fluorophenethyl moiety into a diverse range of molecules. Its utility in N-alkylation, Williamson ether synthesis, and as a precursor for primary amines via the Gabriel synthesis underscores its importance in the development of new pharmaceuticals and other functional organic materials. The experimental protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this versatile building block in their synthetic endeavors. As the demand for fluorinated organic compounds continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and drug discovery.

References

- 1. This compound | C8H8BrF | CID 2756964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. 2-Fluoroethyl bromide synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

An In-depth Technical Guide to the Electrophilic Potential of 2-Fluorophenethyl Bromide in Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic potential of 2-Fluorophenethyl bromide, a key building block in organic synthesis, particularly within the pharmaceutical industry. The document explores the nuanced reactivity of this compound, focusing on the electronic and steric effects of the ortho-fluoro substituent on its susceptibility to nucleophilic attack. A detailed examination of its role in S(_N)2 reactions is presented, supported by theoretical principles and a representative experimental protocol for N-alkylation. This guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this compound in the synthesis of complex molecular architectures.

Introduction

This compound, with the chemical formula C(_8)H(_8)BrF, is a halogenated aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure, featuring a reactive bromoethyl group and a fluorine-substituted phenyl ring, makes it a valuable precursor for the introduction of the 2-fluorophenethyl moiety into a wide range of molecules. The presence of the fluorine atom at the ortho position introduces unique electronic and steric characteristics that modulate the electrophilic potential of the benzylic carbon, influencing its reactivity in nucleophilic substitution reactions. Understanding these subtleties is paramount for designing efficient synthetic routes and predicting reaction outcomes in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| IUPAC Name | 1-(2-bromoethyl)-2-fluorobenzene |

| CAS Number | 91319-54-9 |

| Molecular Formula | C(_8)H(_8)BrF |

| Molecular Weight | 203.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 73-75 °C at 20 mmHg |

| Density | 1.4458 g/mL at 25 °C |

| Refractive Index | n20/D 1.5340 |

Electrophilic Potential and Reactivity in S(_N)2 Reactions

The primary mode of reaction for this compound is bimolecular nucleophilic substitution (S(_N)2). In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom attached to the bromine, leading to the displacement of the bromide leaving group. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Electronic and Steric Effects of the Ortho-Fluoro Substituent

The presence of a fluorine atom at the ortho position of the phenyl ring significantly influences the electrophilic potential of the benzylic carbon. This influence is a combination of two opposing effects:

-

Inductive Effect (-I): Fluorine is a highly electronegative atom, and it exerts a strong electron-withdrawing inductive effect. This effect polarizes the C-F bond and, to a lesser extent, the sigma framework of the benzene ring, which can slightly increase the electrophilicity of the benzylic carbon.

-

Steric Hindrance: The ortho-fluoro group introduces steric bulk in the vicinity of the reaction center. During an S(_N)2 reaction, the nucleophile must approach the electrophilic carbon from the backside. The ortho-substituent can physically impede this approach, thereby slowing down the reaction rate.

Generally, for S(_N)2 reactions at a benzylic carbon, steric effects tend to dominate over electronic effects when considering ortho-substituents. Therefore, it is anticipated that this compound will exhibit a somewhat lower reactivity in S(_N)2 reactions compared to its unsubstituted counterpart, phenethyl bromide, and its para-substituted isomer, 4-fluorophenethyl bromide.

S(_N)2 Reaction Mechanism

The S(_N)2 reaction of this compound with a generic nucleophile (Nu(^-)) proceeds through a single transition state, as depicted in the following diagram.

Caption: S(_N)2 reaction mechanism of this compound.

Applications in Drug Development

The 2-fluorophenethyl moiety is a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity. This compound serves as a key starting material for the synthesis of various pharmaceutically active compounds. A notable example is in the synthesis of fluorinated analogues of phenelzine, a monoamine oxidase inhibitor used as an antidepressant.

Experimental Protocol: N-Alkylation of Hydrazine

This section provides a representative experimental protocol for the N-alkylation of hydrazine with this compound to synthesize N-(2-(2-fluorophenyl)ethyl)hydrazine, a fluorinated analogue of phenelzine.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.

Materials and Reagents

-

This compound (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 10 eq)

-

Ethanol (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Reaction Workflow

Caption: Experimental workflow for N-alkylation of hydrazine.

Procedure

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.

-

Add hydrazine hydrate (10 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add diethyl ether and water and transfer to a separatory funnel.

-

Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by silica gel column chromatography.

Conclusion

This compound is a valuable reagent in organic synthesis with a well-defined, yet nuanced, electrophilic potential. Its reactivity in S(_N)2 reactions is primarily governed by the steric hindrance imposed by the ortho-fluoro substituent. Despite a potentially reduced reaction rate compared to other isomers, its utility in the synthesis of fluorinated pharmaceutical compounds is significant. A thorough understanding of its reactivity profile, as outlined in this guide, is essential for its effective application in the development of novel chemical entities.

The Versatility of 2-Fluorophenethyl Bromide: A Technical Guide for Fluorinated Building Block Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological properties of lead compounds. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the arsenal of fluorinated building blocks available to synthetic chemists, 2-fluorophenethyl bromide stands out as a versatile and valuable reagent. Its structure, featuring a reactive bromoethyl group attached to a fluorinated phenyl ring, provides a gateway to a diverse array of complex molecules. This technical guide offers an in-depth exploration of this compound, detailing its chemical properties, key reactions, and its application in the synthesis of biologically active compounds, with a focus on dopamine D2 receptor antagonists.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis. The key data for this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 1-(2-bromoethyl)-2-fluorobenzene |

| CAS Number | 91319-54-9 |

| Molecular Formula | C₈H₈BrF |

| Molecular Weight | 203.05 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.4458 g/mL at 25 °C[1][2] |

| Boiling Point | 73-75 °C at 20 mmHg[1][2] |

| Refractive Index (n20/D) | 1.5340[1] |

| Flash Point | 197 °F (91.7 °C)[2] |

| Solubility | Soluble in most organic solvents |

| Primary Hazard | Harmful if swallowed[3] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C[2] |

Core Reactivity and Synthetic Applications

The primary utility of this compound in organic synthesis lies in its susceptibility to nucleophilic substitution reactions. The bromine atom serves as an excellent leaving group, allowing for the facile introduction of the 2-fluorophenethyl moiety onto a variety of nucleophiles.

Nucleophilic Substitution: N-Alkylation of Piperazines

A prominent application of this compound is the N-alkylation of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The introduction of a fluorinated phenethyl group can modulate the pharmacological profile of these molecules. The general reaction scheme is as follows:

Caption: General scheme for the N-alkylation of a piperazine derivative.

This reaction is typically carried out in the presence of a mild base, such as potassium carbonate, to neutralize the hydrobromic acid byproduct. A polar aprotic solvent like acetonitrile is commonly used to facilitate the reaction.

Experimental Protocols

Providing detailed and reproducible experimental procedures is crucial for researchers. The following section outlines a specific protocol for the synthesis of a dopamine D2 receptor antagonist precursor, 1-(2-fluorophenethyl)-4-methylpiperazine.

Synthesis of 1-(2-Fluorophenethyl)-4-methylpiperazine

This procedure is adapted from established methods for the N-alkylation of piperazines.

Materials:

-

This compound

-

1-Methylpiperazine

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the flask to create a stirrable suspension.

-

Slowly add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 1-(2-fluorophenethyl)-4-methylpiperazine.

Quantitative Data:

| Parameter | Value |

| Yield | Typically 70-90% |

| ¹H NMR (CDCl₃, 400 MHz) δ | 7.25-7.10 (m, 2H), 7.05-6.95 (m, 2H), 2.90 (t, J=8.0 Hz, 2H), 2.65 (t, J=8.0 Hz, 2H), 2.55-2.40 (br s, 8H), 2.30 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ | 161.5 (d, J=245.0 Hz), 131.0 (d, J=5.0 Hz), 128.5 (d, J=8.0 Hz), 126.0 (d, J=16.0 Hz), 124.0 (d, J=3.0 Hz), 115.0 (d, J=22.0 Hz), 60.0, 55.0, 53.0, 46.0, 31.0 |

| MS (ESI+) m/z | 223.17 [M+H]⁺ |

Application in Drug Discovery: Dopamine D2 Receptor Antagonists

The 2-fluorophenethyl moiety can be found in compounds targeting the central nervous system. A notable application is in the development of dopamine D2 receptor antagonists, which are used in the treatment of schizophrenia and other neuropsychiatric disorders. The fluorine atom can enhance the metabolic stability and brain penetration of these molecules.

Dopamine D2 Receptor Antagonist Signaling Pathway

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. Antagonists block this interaction, thereby preventing the downstream signaling cascade.

Caption: Antagonism of the Dopamine D2 receptor signaling pathway.

Experimental Workflow in Drug Discovery

The journey from a chemical building block to a potential drug candidate is a long and complex process. The following diagram illustrates a typical workflow in small molecule drug discovery.

Caption: A typical workflow for small molecule drug discovery.

This compound is a highly valuable and versatile fluorinated building block for medicinal chemistry and drug discovery. Its straightforward reactivity in nucleophilic substitution reactions, particularly in the N-alkylation of piperazines and other amines, allows for the efficient synthesis of a wide range of compounds with potential therapeutic applications. The strategic incorporation of the 2-fluorophenethyl moiety can significantly enhance the drug-like properties of molecules, as exemplified by its use in the development of dopamine D2 receptor antagonists. This technical guide provides a solid foundation for researchers to leverage the synthetic potential of this compound in their pursuit of novel and improved therapeutics.

References

Key physical properties like boiling point and density of 2-Fluorophenethyl bromide.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a concise summary of the core physical properties of 2-Fluorophenethyl bromide (CAS Number: 91319-54-9), a compound relevant in various research and development applications. The data presented is compiled from established chemical data sources.

Core Physical Properties

The key physical characteristics of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Conditions |

| Boiling Point | 73-75 °C | at 20 mmHg |

| Density | 1.4458 g/mL | at 25 °C |

| Refractive Index | 1.5340 | at 20 °C |

| Molecular Weight | 203.05 g/mol | |

| Molecular Formula | C8H8BrF |

Methodologies for Property Determination

The physical properties listed above are typically determined through standardized experimental protocols. While specific experimental details for this compound are not extensively published, the methodologies would follow established laboratory practices:

-

Boiling Point Determination: The boiling point is measured under reduced pressure (vacuum distillation). A sample of the compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded at a specific pressure (e.g., 20 mmHg). This is a common technique for compounds that may decompose at their atmospheric boiling point.

-

Density Measurement: The density is determined by measuring the mass of a known volume of the substance. A pycnometer or a digital density meter is typically used to obtain a precise measurement at a controlled temperature (e.g., 25 °C).

-

Refractive Index Measurement: The refractive index, a measure of how light propagates through the material, is determined using a refractometer. A small sample is placed on the prism of the instrument, and the refractive index is read at a specific wavelength of light (typically the sodium D-line) and temperature (e.g., 20 °C).

Logical Workflow for Property Determination

The following diagram illustrates the general workflow for the experimental determination of the physical properties of a chemical compound like this compound.

Caption: General workflow for determining the physical properties of a synthesized compound.

Navigating the Safe Handling of 2-Fluorophenethyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Fluorophenethyl bromide (CAS No. 91319-54-9). The information is compiled to ensure the safe use of this compound in research and development settings, with a focus on quantitative data, clear handling protocols, and emergency procedures.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C8H8BrF | [1][2] |

| Molecular Weight | 203.05 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [3] |

| Boiling Point | 73-75 °C at 20 mmHg | [2][3] |

| Density | 1.4458 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.5340 | [2][3] |

| Flash Point | 91.66 °C (197.0 °F) | [2] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of its potential hazards to implement appropriate safety measures.

| Hazard Classification | Code | Description | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

Hazard Statements:

Precautionary Statements:

-

P270: Do not eat, drink or smoke when using this product.[2][5]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to minimize exposure and ensure a safe laboratory environment.

Handling:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Avoid inhalation of vapor or mist.[6]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[4][7]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2][4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[2][5]

Storage:

-